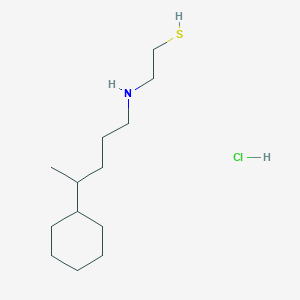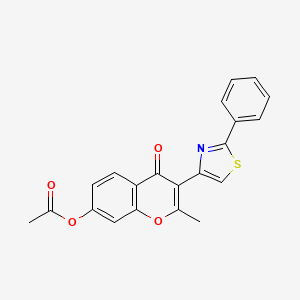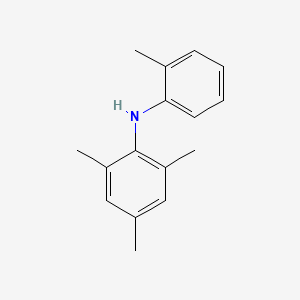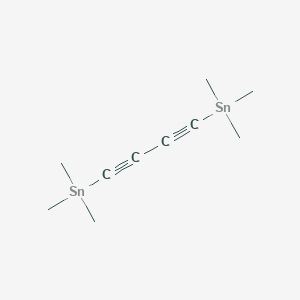
Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-]: is a chemical compound known for its unique structure and properties. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly interesting due to its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] involves the coupling of trimethylsilylacetylene with a suitable tin precursor. One common method involves the use of a copper (I) chloride–tetramethylethylenediamine complex as a catalyst. The reaction is carried out in an acetone solvent under a nitrogen atmosphere to prevent oxidation. The reaction mixture is agitated, and a rapid stream of oxygen is passed through the solution. The temperature is carefully controlled to ensure the reaction proceeds smoothly .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl groups can be substituted with other organic groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] is used as a precursor for the synthesis of more complex organotin compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: In biology and medicine, this compound has potential applications in drug development and as a tool for studying biological processes. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Industry: Industrially, Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] is used in the production of polymers and as a stabilizer in certain materials. Its ability to undergo various chemical reactions makes it valuable in manufacturing processes .
Mecanismo De Acción
The mechanism by which Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in chemical synthesis, biological research, or industrial applications .
Comparación Con Compuestos Similares
- Stannane, 1,3-butadiyne-1,4-diylbis[triphenyl-]
- Stannane, 1,3-butadiyne-1,4-diylbis[tributyl-]
Comparison: Compared to its similar compounds, Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] is unique due to its specific trimethyl groups, which confer distinct chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
40762-69-4 |
|---|---|
Fórmula molecular |
C10H18Sn2 |
Peso molecular |
375.7 g/mol |
Nombre IUPAC |
trimethyl(4-trimethylstannylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C4.6CH3.2Sn/c1-3-4-2;;;;;;;;/h;6*1H3;; |
Clave InChI |
XURYVRLKLHXRGI-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C#CC#C[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


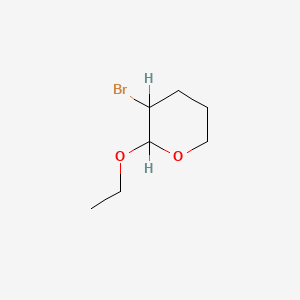
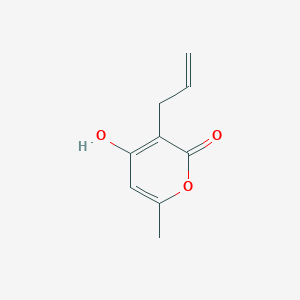

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
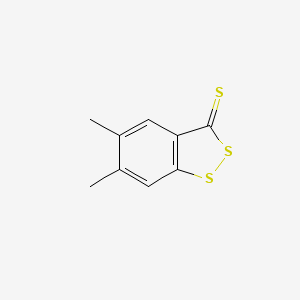
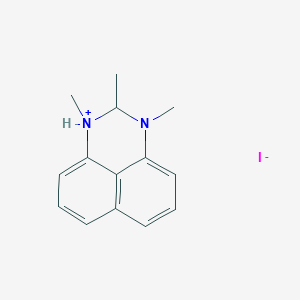
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
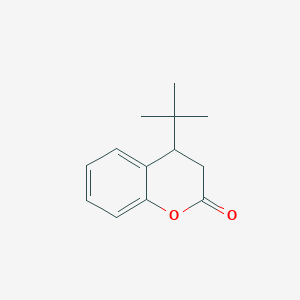

![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
